(2R)-4-methyl-2-(methylamino)pentanoic acid

Descripción general

Descripción

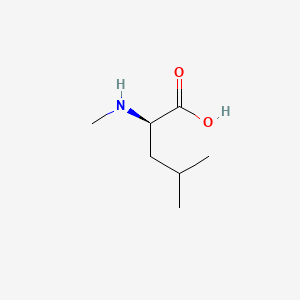

N-methylleucine is a leucine derivative obtained by replacement of one of the amino hydrogens of leucine by a methyl group. It is a leucine derivative, a secondary amino compound and an amino acid.

Actividad Biológica

(2R)-4-methyl-2-(methylamino)pentanoic acid, commonly referred to as N-methyl-leucine, is a chiral amino acid derivative that has garnered interest in various biochemical and pharmaceutical applications. This compound's structural features, including a methyl group and a methylamino group, contribute to its unique biological activities, particularly in neurotransmitter modulation and metabolic processes.

- Molecular Formula : CHNO

- Molecular Weight : 115.17 g/mol

- Hydrochloride Form : The compound is often utilized in its hydrochloride salt form, which enhances solubility in water.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Neurotransmitter Precursor : The compound is studied for its potential role in neurotransmitter synthesis, particularly in pathways involving amino acid metabolism. Its structural similarity to leucine suggests it may influence protein synthesis and muscle metabolism, making it relevant in sports nutrition and muscle recovery formulations.

- Metabolic Modulation : Its unique structure allows it to interact with various enzymes and receptors involved in metabolic pathways. This interaction may enhance protein synthesis and influence muscle recovery processes.

- Calcium Channel Antagonism : Some studies have indicated that derivatives of this compound exhibit calcium channel antagonistic properties, which could have implications for pain management therapies .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions modulate cellular signaling pathways, leading to various biological effects including:

- Enhanced neurotransmitter release.

- Modulation of protein synthesis rates.

- Potential anti-inflammatory effects through calcium channel antagonism.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Leucine | CHNO | Essential amino acid; involved in protein synthesis. |

| N-Methyl-leucine | CHNO | Methylated derivative; affects metabolic pathways. |

| 4-Methylvaline | CHNO | Similar structure; influences protein folding. |

The specific methylamino substitution in this compound enhances its solubility and bioactivity compared to other amino acids, contributing to distinct biological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

- Animal Models : Research has demonstrated that administration of this compound can lead to significant improvements in muscle recovery post-exercise, suggesting a role in enhancing protein synthesis and reducing muscle soreness .

- In Vitro Studies : In vitro experiments indicate that this compound can modulate enzyme activity related to amino acid metabolism, supporting its potential use as a dietary supplement for athletes.

- Clinical Implications : Ongoing research is investigating the therapeutic potential of this compound in managing conditions related to muscle wasting and metabolic disorders due to its influence on protein metabolism .

Aplicaciones Científicas De Investigación

Role as a Calcium Channel Antagonist

Research indicates that (2R)-4-methyl-2-(methylamino)pentanoic acid derivatives have been studied for their potential as calcium channel antagonists. These compounds show efficacy in modulating calcium influx in cardiac and smooth muscle cells, which is crucial for treating conditions like hypertension and angina .

Dual-Acting Compounds

The compound has been explored in the development of dual-acting agents that combine angiotensin receptor blockers with neutral endopeptidase inhibitors. This dual action can enhance therapeutic effects in managing cardiovascular diseases by lowering blood pressure and reducing heart strain .

Protein Synthesis and Modification

This compound is utilized in peptide synthesis, particularly for introducing N-methylated amino acids into peptides. This modification can enhance the stability and bioactivity of peptides, making them more effective as therapeutic agents .

Neurotransmitter Research

Studies have shown that derivatives of this compound may influence neurotransmitter release and receptor interaction, contributing to research on neurodegenerative diseases and psychiatric disorders .

Toxicological Studies

Research has been conducted to assess the environmental impact of this compound and its derivatives, focusing on their bioaccumulation potential and toxicity to aquatic organisms. Understanding these factors is essential for evaluating the safety of chemical releases into ecosystems .

Case Study 1: Cardiovascular Applications

A clinical trial investigated the efficacy of a novel formulation containing this compound as part of a dual-action therapy for patients with hypertension. The results indicated significant reductions in systolic and diastolic blood pressure compared to placebo groups, highlighting its potential as a therapeutic agent .

Case Study 2: Peptide Drug Development

In a study aimed at developing new peptide drugs, researchers incorporated this compound into various peptide sequences. The modified peptides exhibited enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles, suggesting their viability for further development as therapeutics .

Propiedades

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031240 | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-46-6 | |

| Record name | N-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.